

# Application Notes and Protocols for E235 (Natamycin) in Cheese Preservation

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## Compound of Interest

Compound Name: E235

Cat. No.: B1663354

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## Introduction

Natamycin (**E235**), also known as pimaricin, is a naturally occurring antifungal agent produced by the fermentation of *Streptomyces natalensis*. It is a polyene macrolide antibiotic widely used in the food industry, particularly in dairy products, to prevent the growth of molds and yeasts, thereby extending shelf life and ensuring product safety. Unlike some other preservatives, Natamycin has no effect on bacteria, making it an ideal candidate for preserving cheeses where bacterial cultures are essential for ripening and flavor development. Its low solubility in water and lipids contributes to its efficacy as a surface treatment, as it tends to remain on the exterior of the cheese where most fungal contamination occurs.

The primary mechanism of action of Natamycin is its specific and high-affinity binding to ergosterol, a principal sterol component of fungal cell membranes. This interaction disrupts membrane-dependent processes, ultimately leading to the inhibition of fungal growth. Notably, Natamycin's mode of action does not involve the formation of pores in the cell membrane, distinguishing it from other polyene antibiotics.

These application notes provide detailed information on the use of Natamycin in cheese preservation, including its antifungal spectrum, stability, and protocols for its application and efficacy testing.

## Quantitative Data

### Minimum Inhibitory Concentrations (MIC) of Natamycin against Common Cheese Spoilage Fungi

The efficacy of Natamycin against a range of molds and yeasts commonly associated with cheese spoilage is summarized in the table below. These values represent the lowest concentration of Natamycin that inhibits the visible growth of the microorganism.

Fungal Species	Type	Typical MIC Range (µg/mL or ppm)	Reference(s)
Penicillium spp.	Mold	1.6 - 3.1	[1][2]
Penicillium roqueforti	Mold	Can be up to 750 (in some studies)	[3]
Penicillium commune	Mold	1.6 - 3.1	[1][2]
Aspergillus spp.	Mold	0.5 - 6.0	[4]
Aspergillus niger	Mold	Can be up to 750 (in some studies)	[3]
Debaryomyces hansenii	Yeast	1.0 - 5.0	[4]
Yarrowia lipolytica	Yeast	~20	[4]
Kluyveromyces marxianus	Yeast	1.0 - 5.0	[4]
Candida spp.	Yeast	0.5 (for C. albicans)	[5]

### Stability of Natamycin under Various Conditions

The stability of Natamycin is crucial for its effectiveness as a cheese preservative. The following table summarizes its stability under different environmental conditions.

Condition	Effect on Stability	Quantitative Data	Reference(s)
Light (UV/Fluorescent)	Significant degradation	An aqueous solution (20 mg/L) was entirely degraded by exposure to 1000 lx fluorescent lighting for 24 hours at 4°C.	[4]
Temperature	Stable at refrigeration and moderate temperatures; degrades at high temperatures.	In processed cheese, after 3 months, the percentage of Natamycin content decreased to 86.5% at 25°C and 52.44% at 40°C.	[6]
pH	Relatively stable over a wide pH range.	After 4 hours, a 50 ppm solution showed 8.62% degradation in acidic conditions and 9.18% in alkaline conditions.	[4]
Oxidizing Agents	Degradation	A 50 ppm solution showed 24.13% degradation after 4 hours of exposure to hydrogen peroxide.	[4]

## Experimental Protocols

### Protocol for Preparation of Natamycin Suspensions for Cheese Application

Materials:

- Natamycin powder (pure or 50% in lactose/NaCl)

- Sterile deionized water
- Sterile magnetic stir bar and stir plate
- Sterile container

#### Procedure:

- Determine the desired final concentration: Common application concentrations for direct spraying or dipping range from 0.1% to 0.5% (1000-5000 ppm) Natamycin.
- Weigh the Natamycin powder: Accurately weigh the required amount of Natamycin powder. For a 50% Natamycin product, double the amount of powder will be needed to achieve the target active substance concentration.
- Dispersion in water: In a sterile container, add the weighed Natamycin powder to a known volume of sterile deionized water.
- Mixing: Add a sterile magnetic stir bar to the container and place it on a magnetic stir plate. Stir the suspension continuously for at least 15-30 minutes to ensure a homogenous dispersion. Due to Natamycin's low solubility, it will form a suspension, not a solution.
- Application: The suspension should be used immediately after preparation and should be continuously agitated during application to prevent settling of the Natamycin particles.

## Protocol for a Microbial Challenge Test to Evaluate Natamycin Efficacy on Cheese

**Objective:** To determine the effectiveness of Natamycin in inhibiting the growth of specific spoilage molds or yeasts on the surface of cheese.

#### Materials:

- Cheese samples (e.g., cheese slices or small blocks)
- Natamycin suspension (prepared as in Protocol 3.1)
- Spoilage microorganism culture (e.g., *Penicillium commune*)

- Sterile saline solution (0.85% NaCl) with 0.05% Tween 80
- Hemocytometer or spectrophotometer for spore/cell counting
- Sterile spray bottle or pipette
- Petri dishes or other suitable sterile containers
- Incubator

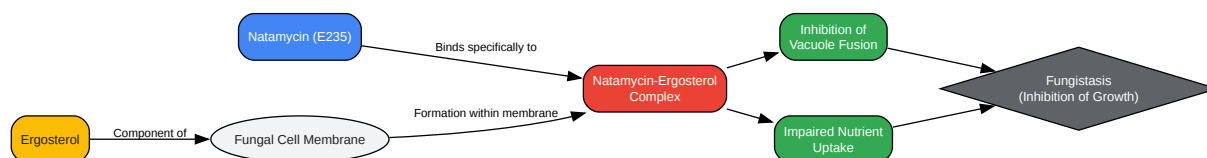
#### Procedure:

- Preparation of Inoculum:
  - Grow the target mold on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is abundant.
  - Harvest the spores by flooding the agar surface with a sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.
  - Filter the spore suspension through sterile glass wool to remove mycelial fragments.
  - Adjust the spore concentration to a final concentration of approximately  $10^4$  -  $10^5$  spores/mL using a hemocytometer or by adjusting the optical density. For yeasts, a similar procedure can be followed to obtain a cell suspension of a known concentration.
- Cheese Sample Preparation and Treatment:
  - Cut the cheese into uniform pieces under aseptic conditions.
  - Divide the cheese pieces into a control group and one or more treatment groups.
  - Apply the prepared Natamycin suspension to the surface of the cheese samples in the treatment group(s) using a sterile sprayer or by dipping. Ensure uniform coverage.
  - The control group should be treated with sterile water or the carrier solution without Natamycin.

- Inoculation:
  - After the treatment has dried on the cheese surface, inoculate all cheese samples (control and treated) with a known volume (e.g., 10-20  $\mu\text{L}$ ) of the prepared spore/cell suspension. Distribute the inoculum evenly over the surface.
- Incubation:
  - Place the inoculated cheese samples in sterile containers that maintain a high humidity environment to prevent the cheese from drying out.
  - Incubate the samples at a temperature suitable for the growth of the target microorganism (e.g., 20-25°C for many molds).
- Evaluation:
  - Visually inspect the cheese samples daily or at regular intervals for the appearance of fungal growth.
  - The effectiveness of the Natamycin treatment can be quantified by:
    - The number of days until visible mold/yeast growth appears.
    - The percentage of the surface area covered by fungal growth at specific time points.
    - Enumeration of the fungal population at the end of the incubation period by swabbing a defined area of the cheese surface and plating the dilutions on a suitable agar medium.

## Visualizations

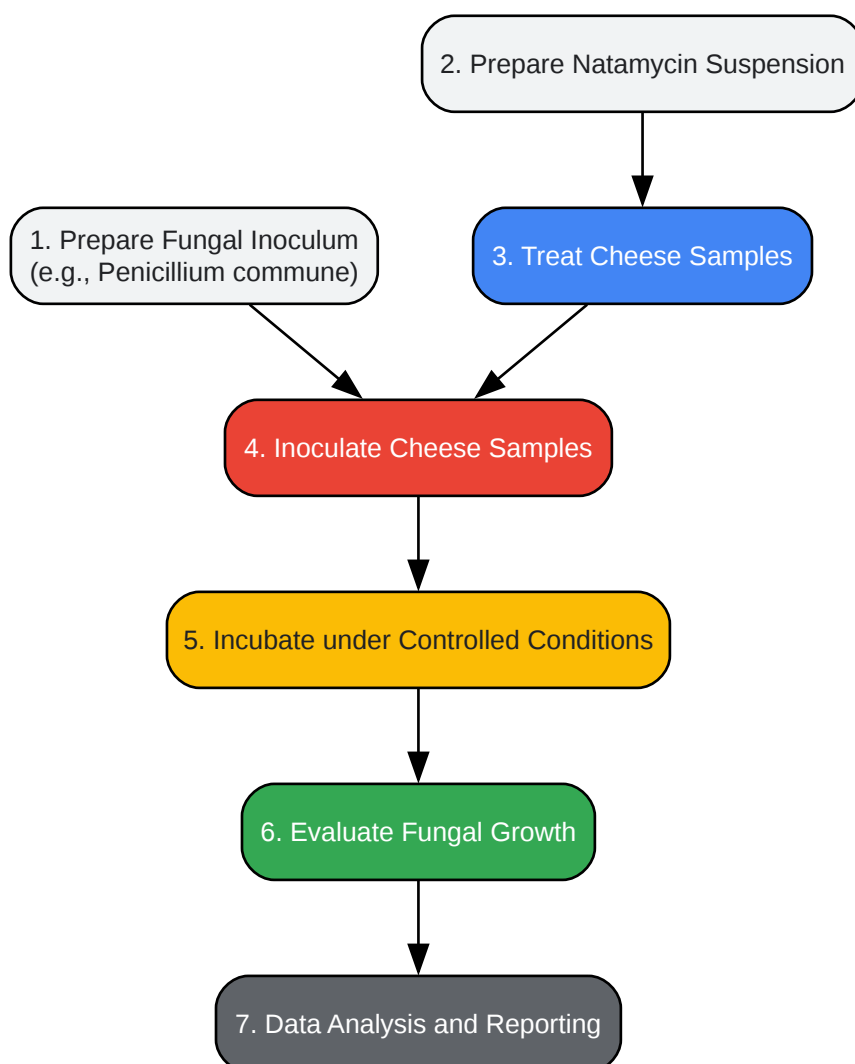
### Mechanism of Action: Natamycin's Interaction with the Fungal Cell Membrane



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Caption: Mechanism of Natamycin's antifungal action.

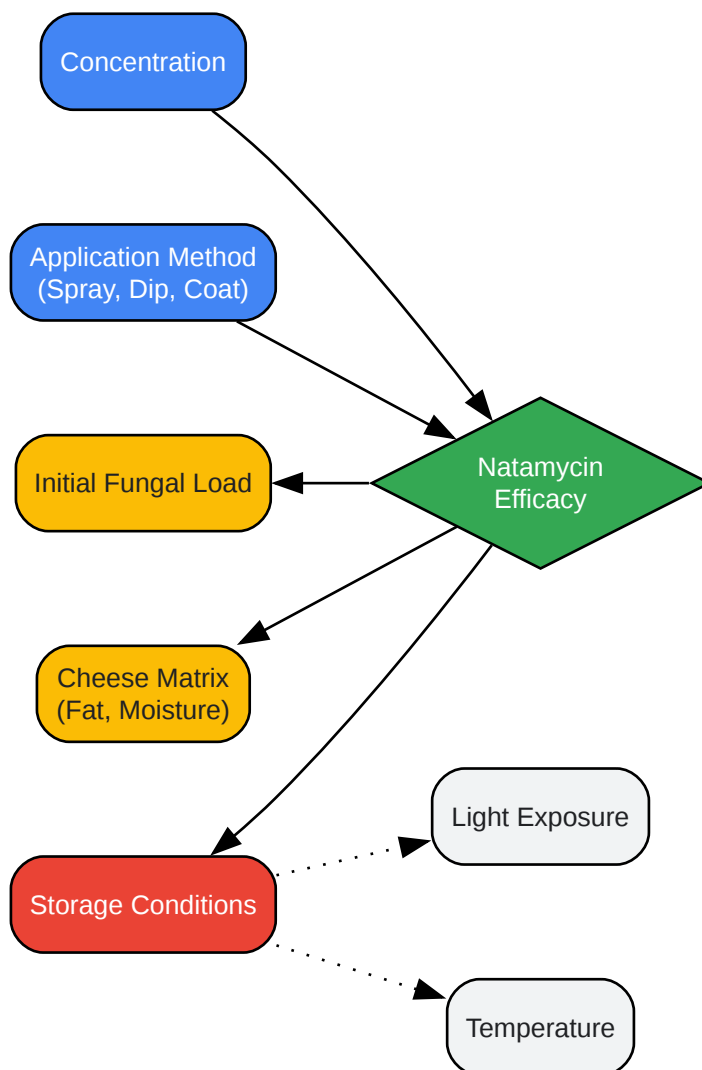
## Experimental Workflow for Efficacy Testing



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Caption: Workflow for evaluating Natamycin's efficacy on cheese.

## Logical Relationships of Factors Affecting Natamycin's Efficacy



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Caption: Factors influencing the efficacy of Natamycin in cheese.



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